Butyl[(4-tert-butylphenyl)methyl]amine
Overview
Description
Butyl[(4-tert-butylphenyl)methyl]amine: is an organic compound that belongs to the class of amines It features a butyl group attached to a benzylamine structure, where the benzyl group is further substituted with a tert-butyl group at the para position
Mechanism of Action
Target of Action
N-[4-(Tert-butyl)benzyl]-1-butanamine is a biochemical used in proteomics research . .
Mode of Action
Related compounds have been shown to inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
Related compounds have been shown to inhibit urease, indicating potential effects on the urea cycle .
Result of Action
Related compounds have been shown to inhibit the growth of hela cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(4-tert-butylphenyl)methyl]amine typically involves the alkylation of 4-tert-butylbenzylamine with butyl halides under basic conditions. A common method includes the reaction of 4-tert-butylbenzylamine with butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl[(4-tert-butylphenyl)methyl]amine can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: Butyl[(4-tert-butylphenyl)methyl]amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of dyes and pigments.
Comparison with Similar Compounds
Butylbenzylamine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
tert-Butylbenzylamine: Similar structure but without the butyl group, leading to variations in reactivity and applications.
Butylphenylamine: Similar but lacks the benzyl linkage, affecting its chemical behavior.
Uniqueness: Butyl[(4-tert-butylphenyl)methyl]amine is unique due to the presence of both the butyl and tert-butyl groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTYEWGTFDFIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.